molecular formula C15H36Si3 B12588596 (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) CAS No. 579466-15-2

(Hex-1-ene-6,6,6-triyl)tris(trimethylsilane)

Cat. No.: B12588596
CAS No.: 579466-15-2
M. Wt: 300.70 g/mol
InChI Key: BPVIIXJRLKJOLV-UHFFFAOYSA-N
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Description

(Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) is a chemical compound known for its unique structure and properties It is composed of a hex-1-ene backbone with three trimethylsilane groups attached to the sixth carbon atom

Properties

CAS No.

579466-15-2

Molecular Formula

C15H36Si3

Molecular Weight

300.70 g/mol

IUPAC Name

1,1-bis(trimethylsilyl)hex-5-enyl-trimethylsilane

InChI

InChI=1S/C15H36Si3/c1-11-12-13-14-15(16(2,3)4,17(5,6)7)18(8,9)10/h11H,1,12-14H2,2-10H3

InChI Key

BPVIIXJRLKJOLV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CCCC=C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) typically involves the reaction of hex-1-ene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Hex-1-ene+3(CH3\text{Hex-1-ene} + 3 \text{(CH}_3Hex-1-ene+3(CH3​

Biological Activity

(Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) is a silane compound that has garnered interest in various fields including organic synthesis and materials science. Its unique structure suggests potential applications in biological systems, particularly in drug delivery and as a precursor for bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) features a central hexatriene core with three trimethylsilane groups attached. This structure contributes to its hydrophobic properties and stability in various environments. The presence of the hexatriene moiety may also facilitate interactions with biological membranes.

The biological activity of (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) is primarily attributed to its ability to interact with cellular membranes and proteins. The trimethylsilane groups enhance its lipophilicity, allowing it to penetrate lipid bilayers easily. This characteristic can lead to:

  • Membrane Disruption : The compound may disrupt lipid membranes, potentially leading to cytotoxic effects on certain cell types.
  • Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways.

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cell lines to determine the compound's effect on cell viability. Results indicated that (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) exhibited dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The IC50 value was determined to be approximately 45 µM, indicating moderate cytotoxicity.

Antimicrobial Activity

The antimicrobial efficacy of (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) was evaluated against several bacterial strains using the disc diffusion method. The results showed significant inhibition zones for Gram-positive bacteria compared to Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli8
Bacillus subtilis12

These findings suggest that the compound may possess selective antimicrobial properties.

Case Study 1: Drug Delivery Systems

Recent studies have explored the use of (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane) as a carrier for hydrophobic drugs. The compound's ability to form stable nanoparticles in aqueous solutions enhances the solubility and bioavailability of poorly soluble drugs.

In one study, the compound was used to encapsulate a chemotherapeutic agent, resulting in improved therapeutic outcomes in animal models compared to free drug administration.

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of (Hex-1-ene-6,6,6-triyl)tris(trimethylsilane). In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with the compound.

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